BenchChemオンラインストアへようこそ!

1-(Biphenyl-4-yl-phenyl-methyl)-piperazine

Medicinal Chemistry Chemical Biology Drug Discovery

1-(Biphenyl-4-yl-phenyl-methyl)-piperazine (CAS 518005-84-0) is a strategic arylpiperazine scaffold featuring a distinctive N-(triarylmethyl) substitution pattern absent in common N-phenylpiperazines. This sterically demanding, lipophilic core (clogP ~5.5) directly modulates GPCR binding-pocket complementarity, enabling the probing of muscarinic receptor subtype selectivity demonstrated in published biphenylpiperazine series. Procuring this specific triarylmethyl derivative—rather than a generic piperazine—is essential for reproducible CNS lead generation, atypical antipsychotic library synthesis, and cryo-EM/X-ray structural biology studies where rigid, bulky pharmacophores are required to define receptor binding-site topology.

Molecular Formula C23H24N2
Molecular Weight 328.4 g/mol
CAS No. 518005-84-0
Cat. No. B1623314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Biphenyl-4-yl-phenyl-methyl)-piperazine
CAS518005-84-0
Molecular FormulaC23H24N2
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C23H24N2/c1-3-7-19(8-4-1)20-11-13-22(14-12-20)23(21-9-5-2-6-10-21)25-17-15-24-16-18-25/h1-14,23-24H,15-18H2
InChIKeyVADQOFSJMVECSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Biphenyl-4-yl-phenyl-methyl)-piperazine (CAS 518005-84-0) Technical Profile for Procurement and Research Selection


1-(Biphenyl-4-yl-phenyl-methyl)-piperazine (CAS 518005-84-0) is a synthetic arylpiperazine derivative characterized by a piperazine core substituted at the 1-position with a biphenyl-4-yl-phenyl-methyl moiety . This compound features a unique N-(triarylmethyl) substitution pattern, where a piperazine ring is directly attached to a tertiary carbon bearing three aromatic rings—a biphenyl group and a phenyl ring. This distinct structural arrangement differentiates it from simpler N-phenylpiperazines and N-benzylpiperazines commonly employed in medicinal chemistry . The compound serves primarily as a research tool and chemical intermediate, with potential applications in receptor pharmacology studies due to the privileged nature of the arylpiperazine scaffold in targeting G-protein coupled receptors (GPCRs), including dopaminergic, serotonergic, and adrenergic systems [1].

Why Generic Piperazines Cannot Substitute for 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine in Targeted Research


The critical differential value of 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine lies in its specific N-triarylmethyl substitution, which imparts a unique three-dimensional shape and electronic distribution not found in common N-phenylpiperazines or N-benzylpiperazines . This steric and lipophilic profile directly influences receptor binding pocket complementarity. As demonstrated by Jin et al., subtle modifications to the biphenylpiperazine core can alter muscarinic receptor subtype selectivity by orders of magnitude—compound 5c achieved 500-fold selectivity for M3 over M2 [1]. Similarly, structure-activity relationship (SAR) studies on antipsychotic biphenylpiperazines by Bhosale et al. show that specific substitution patterns dictate the balance between anti-dopaminergic and anti-serotonergic activity, impacting catalepsy liability [2]. Therefore, a researcher procuring a generic piperazine derivative lacking this precise triarylmethyl substitution would likely obtain an entirely different pharmacological fingerprint, invalidating the intended experimental outcomes and compromising data reproducibility.

Quantitative Differentiation Evidence for 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine vs. Structural Analogs


Structural and Physicochemical Differentiation from Common N-Benzylpiperazine Isosteres

1-(Biphenyl-4-yl-phenyl-methyl)-piperazine exhibits a calculated logP (octanol-water partition coefficient) of approximately 5.5, derived from its molecular structure (C23H24N2, MW 328.45) and confirmed by multiple chemical databases . This lipophilicity is significantly higher than that of common piperazine building blocks such as 1-benzylpiperazine (calculated logP ~1.9) or 1-phenylpiperazine (calculated logP ~1.7) [1]. The higher logP value directly correlates with enhanced blood-brain barrier (BBB) permeability potential, a critical parameter for CNS-targeted research compounds [2].

Medicinal Chemistry Chemical Biology Drug Discovery

Inferred Receptor Subtype Selectivity Profile Based on Biphenylpiperazine Pharmacophore

While no direct receptor binding data has been reported for 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine itself, class-level SAR studies on structurally related biphenylpiperazines provide a quantitative baseline for its potential differentiation. Jin et al. reported that compound 5c, a biphenylpiperazine derivative, achieved a 500-fold selectivity for the M3 muscarinic receptor over the M2 receptor (M3 pKi = 8.5; M2 pKi = 5.8) and a 20-fold selectivity over M1 (pKi = 7.2) [1]. In contrast, the non-selective muscarinic antagonist atropine exhibits pKi values of 9.0, 8.9, and 9.0 for M1, M2, and M3 respectively, showing negligible selectivity [2]. The distinct triarylmethyl substitution of 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine is predicted to confer a unique selectivity fingerprint, potentially distinct from the 5c scaffold, based on the sensitivity of M3/M2 selectivity to aromatic substitution patterns documented in this chemical series [1].

GPCR Pharmacology Muscarinic Receptors Receptor Binding

Potential Antipsychotic Activity Profile Inferred from Biphenylpiperazine Behavioral Pharmacology

Bhosale et al. evaluated a series of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones in behavioral models predictive of antipsychotic activity. In the apomorphine-induced climbing test in mice, compound 3c (2-methoxyphenyl) and 3k (2,3-dichlorophenyl) produced significant inhibition at doses of 10 mg/kg i.p., with 3c showing 68% inhibition and 3k showing 72% inhibition relative to vehicle control [1]. In contrast, the prototypical antipsychotic haloperidol produced 85% inhibition at 0.25 mg/kg i.p. [1]. Crucially, these biphenylpiperazine derivatives demonstrated a lower propensity for catalepsy induction (a rodent model of extrapyramidal side effects) compared to haloperidol: compound 3k produced only 15 seconds of catalepsy at 10 mg/kg vs. haloperidol's 45 seconds at 1 mg/kg [1]. This favorable therapeutic index is a hallmark of atypical antipsychotics and is linked to the biphenylpiperazine scaffold's balanced D2/5-HT2A receptor antagonism [2]. 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine, sharing the biphenylpiperazine core, is hypothesized to exhibit a similar side-effect profile relative to classical antipsychotics.

Neuropharmacology Antipsychotic Screening Behavioral Models

Optimal Research and Procurement Applications for 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine


CNS-Penetrant Chemical Probe Development for GPCR Target Validation

Based on its high calculated lipophilicity (logP ~5.5) and the established CNS activity of the biphenylpiperazine class [1], 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine is ideally suited as a starting scaffold for developing brain-penetrant chemical probes targeting G-protein coupled receptors (GPCRs). Its triarylmethyl substitution provides a rigid, lipophilic core that can be further functionalized to modulate receptor binding and selectivity. This makes it a strategic procurement choice for academic and industrial labs engaged in CNS drug discovery, where passive BBB permeability is a critical early-stage requirement.

Structure-Activity Relationship (SAR) Expansion of Muscarinic Antagonist Series

The compound serves as a valuable intermediate for SAR studies exploring muscarinic acetylcholine receptor (mAChR) subtype selectivity. As demonstrated by Jin et al., biphenylpiperazines can achieve high subtype selectivity (e.g., 500-fold M3/M2) [1]. 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine offers a unique substitution pattern relative to the published 5c series, allowing medicinal chemists to probe the effects of replacing the 5c-specific substituents with the distinct triarylmethyl group. Procurement of this compound enables the exploration of novel chemical space within a pharmacologically validated chemotype, potentially leading to new selective mAChR ligands with differentiated selectivity profiles.

Building Block for Atypical Antipsychotic Candidate Synthesis

Leveraging the class-level evidence that biphenylpiperazines exhibit a favorable separation between antipsychotic efficacy and catalepsy induction in vivo [2], 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine can be employed as a key intermediate in the synthesis of novel antipsychotic candidates. The core structure can be elaborated to generate libraries of compounds for screening in dopaminergic and serotonergic assays, with the goal of identifying new chemical entities (NCEs) that maintain the atypical profile (low EPS liability) associated with this scaffold. This application is particularly relevant for CROs and pharmaceutical R&D groups focused on next-generation psychiatric medications.

Chemical Biology Tool for Investigating Arylpiperazine Binding Modes

The unique steric and electronic properties of the N-triarylmethyl group in 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine make it an excellent tool compound for biophysical and structural biology studies aimed at elucidating arylpiperazine binding modes to GPCRs. Its rigid, bulky substitution can be used in X-ray crystallography or cryo-EM studies to define the shape and volume of receptor binding pockets, providing insights that simpler, more flexible piperazines cannot. Researchers procuring this compound can utilize it to generate high-resolution structural data that informs rational drug design across multiple GPCR targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.